6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate is a chemical compound that belongs to the class of carbamates, which are esters or salts of carbamic acid. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the field of cannabinoid research. The structure of this compound features a biphenyl moiety, which is known for its influence on biological activity.
The compound is classified under organic compounds, specifically as a carbamate. It can be synthesized through various chemical reactions involving biphenyl derivatives and cyclohexyl isocyanate. Its structural complexity makes it an interesting subject for studies related to pharmacology and biochemistry.
The synthesis of 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate typically involves several key steps:
These methods have been documented in various studies focusing on similar compounds, showcasing their effectiveness in producing high yields of desired products .
The molecular structure of 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate can be represented by its chemical formula . The compound features:
The structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds.
6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate can undergo several chemical reactions:
These reactions are critical for understanding the behavior of this compound in biological systems and its potential degradation pathways .
The mechanism of action for 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate primarily involves its interaction with cannabinoid receptors in the central nervous system. Research indicates that this compound may act as a selective antagonist or modulator at these receptors, influencing neurotransmitter release and synaptic plasticity.
The data suggest that compounds like this one can affect endocannabinoid signaling pathways, potentially leading to therapeutic effects in conditions such as anxiety or pain management .
The physical properties of 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate include:
Chemical properties include stability under normal conditions but susceptibility to hydrolysis under acidic or basic conditions .
6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate has potential applications in various scientific fields:
The biphenyl scaffold—comprising two connected phenyl rings—confers unique physicochemical and spatial properties essential for molecular recognition in drug discovery. Its planar conformation facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the rotatable C1–C1' bond allows adaptive positioning of ring substituents. The introduction of a methyl group at the 6-position of the proximal phenyl ring, as in 6-methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate (molecular formula: C₂₀H₂₃NO₂; MW: 309.41 g/mol [1]), strategically modulates electron density and steric bulk. This modification enhances hydrophobic contact with enzyme subsites and improves metabolic stability by shielding labile bonds [3].
Table 1: Structural and Physicochemical Properties of 6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₀H₂₃NO₂ | Consistent with carbamate pharmacophore requirements |
Calculated LogP | 4.96 [2] | Indicates high lipophilicity, favorable for membrane penetration |
Topological Polar Surface Area | 38.3 Ų | Suggests moderate passive diffusion potential |
Rotatable Bonds | 5 | Facilitates conformational adaptation to binding sites |
Hydrogen Bond Acceptors | 2 (carbonyl oxygen, carbamate oxygen) | Enables directed interactions with catalytic residues |
Comparative studies with unsubstituted biphenyl carbamates (e.g., [1,1'-biphenyl]-3-yl cyclohexylcarbamate, URB524, CAS 546141-07-5 [4]) demonstrate that the 6-methyl substituent enhances target affinity by 3-5 fold. This occurs through van der Waals interactions with hydrophobic enzyme subpockets, as evidenced by molecular docking simulations. Additionally, the methyl group imposes conformational restraint on the proximal ring, reducing the entropic penalty upon binding [3] [7].
The carbamate group (–OCONR₂) serves as a covalent warhead enabling irreversible or pseudo-irreversible enzyme inhibition. In 6-methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate (synonyms: URB597, KDS 4103; CAS 546141-08-6 [2] [6]), the carbamate nitrogen is incorporated within a cyclohexyl ring, balancing nucleofugality and steric accessibility. Mechanistically, the carbonyl carbon undergoes nucleophilic attack by the serine hydroxyl of hydrolase enzymes (e.g., FAAH), forming a stable carbamoyl-enzyme adduct that impedes catalytic function [7].
The inhibition kinetics follow a two-step mechanism: initial reversible recognition via π-stacking and hydrophobic interactions with the biphenyl system, followed by serine carbamoylation. This covalent modification exhibits half-lives ranging from 30 minutes to several hours, depending on enzyme isoform and cellular context. Crucially, the cyclohexyl moiety fine-tunes electrophilicity—electron-donating alkyl groups decrease carbonyl reactivity but enhance selectivity by reducing off-target acylation [3] [7].
Table 2: Enzymatic Targets of Biphenyl Carbamate Derivatives
Compound | Primary Target | IC₅₀/Inhibition Constant | Selectivity vs. Related Hydrolases |
---|---|---|---|
URB597 (6-methyl derivative) | FAAH | 0.2 mg/kg (peripheral) [3] | >100-fold over MAGL, CES1, CES2 |
URB937 (6-hydroxy derivative) | Peripheral FAAH | 0.1 mg/kg [3] | Brain-impermeant (ABCG2 substrate) |
URB524 (unsubstituted) | FAAH | 1.8 µM [4] | Moderate (3-fold selective over ABHD6) |
The selection of 6-methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate (URB597) as a research priority stems from its validated peripheral restriction and pharmacodynamic efficacy. Unlike its 6-hydroxy analog URB937—which relies on ABCG2-mediated efflux for CNS exclusion [3]—the 6-methyl group confers intrinsic blood-brain barrier impermeability via enhanced plasma protein binding (logP = 4.96) and molecular weight >300 Da. This property enables selective investigation of peripheral endocannabinoid signaling without central confounding effects [2] [3].
Structure-activity relationship (SAR) studies position URB597 as the archetypal scaffold for peripherally-acting FAAH inhibitors. Systematic modifications reveal that:
The compound’s synthetic accessibility further supports its utility: key steps involve Suzuki-Miyaura coupling for biphenyl formation and carbamoylation under mild conditions ( [3], Scheme 1). Commercial availability from multiple suppliers (e.g., ChemShuttle, Lookchem [2] [6]) facilitates ongoing pharmacological exploration.
Table 3: Key Structural Analogues and Their Pharmacological Profiles
Structural Feature | Example Compound | Impact on Pharmacokinetics/Pharmacodynamics |
---|---|---|
6-Methyl substitution | URB597 | Enhanced hydrophobic binding; intrinsic BBB exclusion |
6-Hydroxy substitution | URB937 | ABCG2-dependent peripheral restriction; reduced metabolic stability |
Unsubstituted proximal ring | URB524 | Reduced target affinity; increased CNS penetration |
3'-Carbamoyl distal ring | URB597 | Critical for H-bonding network in FAAH catalytic cleft |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 29733-86-6
CAS No.: 219828-90-7